molecular formula C30H48N2O5 B2402264 Boc-L-beta-Homohydroxyproline(OBzl)-DCHA CAS No. 1217528-91-0

Boc-L-beta-Homohydroxyproline(OBzl)-DCHA

Cat. No.: B2402264
CAS No.: 1217528-91-0
M. Wt: 516.723
InChI Key: GBYMJEWNEXHWOX-QDVCFFRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is a useful research compound. Its molecular formula is C30H48N2O5 and its molecular weight is 516.723. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Boc-L-beta-Homohydroxyproline(OBzl)-DCHA plays a significant role in the synthesis of peptides and their analogues. A notable application is in the synthesis of [L‐hydroxyproline]3‐tuftsin analogue and its α- or β-O-D-glucosylated derivatives. These compounds, when synthesized, are evaluated for their ability to release interleukin 1 from mouse peritoneal macrophages and to modulate the immunogenic activity of antigen-fed cells. Such activities suggest the potential use of these synthesized compounds in immunological applications (Biondi et al., 2009).

Conformational Analyses and Solubility Properties

In the realm of peptide chemistry, this compound is also essential for understanding the conformational and solubility properties of protected homooligopeptides. For example, studies have been conducted on the IR spectroscopic conformational analyses of such compounds, highlighting their potential for β-sheet structure formation in higher oligomers. Understanding these properties is crucial for designing peptides with specific structural and solubility characteristics, which can have a broad range of applications in the field of biochemistry and drug development (Narita et al., 1986).

Peptide Synthesis Techniques

Another significant application of this compound is in advancing peptide synthesis techniques. The compound is used in various synthesis methods, such as the mixed anhydride procedure, to prepare complex peptides and polypeptides. These methods contribute to the development of more efficient and versatile approaches to peptide synthesis, which is fundamental in the creation of therapeutic peptides and the study of protein structures and functions (Pedersen et al., 1982).

Synthesis of Specific Peptide Sequences

This compound is also instrumental in the synthesis of specific peptide sequences, such as those found in malaria vaccine analogs. The compound's utility in synthesizing large peptides and proteins, particularly those rich in certain amino acids like asparagine, highlights its importance in vaccine development and other therapeutic applications (Narita et al., 1990).

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYMJEWNEXHWOX-QDVCFFRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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